molecular formula C17H22N4O2 B2879212 N-((6-isopropoxypyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034504-28-2

N-((6-isopropoxypyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2879212
CAS No.: 2034504-28-2
M. Wt: 314.389
InChI Key: GZRFYVHDBWOCFN-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .

Scientific Research Applications

Pharmacokinetics and Tissue Distribution

A study investigated the pharmacokinetics, metabolism, and potential anti-fibrosis effects of a novel compound, highlighting its significant oral bioavailability and distribution into liver, kidneys, and lungs. This research suggests that the compound could serve as an effective oral anti-fibrotic drug due to its high permeability and distribution properties (Kim et al., 2008).

Anti-inflammatory and Analgesic Activities

Another research focus is on the synthesis of N-(acridin-9-yl)-4-(benzo[d]imidazol/oxazol-2-yl) benzamides and their evaluation for anti-inflammatory, analgesic, and kinase inhibition activities. This work indicates that specific compounds within this series showed good anti-inflammatory and analgesic activities, suggesting a potential for development into therapeutic agents (Sondhi et al., 2006).

Antitumor Activity

Research into the antitumor activity of imidazotetrazines, specifically the synthesis of novel imidazotetrazinones and related compounds, aims to probe the mode of action of temozolomide, an antitumor drug. These studies provide insights into the structural requirements for cytotoxic activity against various cancer cell lines, offering a basis for the development of new anticancer therapies (Clark et al., 1995).

Synthesis and SAR of Antiulcer Agents

A project focused on the synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position to explore their potential as antisecretory and cytoprotective antiulcer agents. Although the compounds did not display significant antisecretory activity, several demonstrated good cytoprotective properties, highlighting the importance of structural features in medicinal chemistry (Starrett et al., 1989).

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be definitively identified. Similar compounds have shown significant activity on kinases such as p70s6kβ and JNK3 . These kinases play crucial roles in cellular processes such as cell growth, proliferation, and apoptosis.

Mode of Action

The exact mode of action of this compound is not fully understood. It is likely that it interacts with its targets by binding to the active site of the kinase, thereby inhibiting its activity. This inhibition could result in changes to downstream signaling pathways, leading to alterations in cellular processes .

Biochemical Pathways

The compound’s action on kinases like p70S6Kβ and JNK3 suggests that it may affect several biochemical pathways. For instance, p70S6Kβ is involved in the mTOR pathway, which regulates cell growth and proliferation. On the other hand, JNK3 is part of the MAPK pathway, which plays a role in apoptosis .

Result of Action

The inhibition of kinases like p70S6Kβ and JNK3 by this compound could lead to a variety of cellular effects. For instance, it could slow cell growth and proliferation or induce apoptosis, depending on the specific cellular context .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by pH, while its efficacy could be influenced by the presence of other molecules that compete for the same target .

Properties

IUPAC Name

N-[(6-propan-2-yloxypyridin-3-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-11(2)23-16-6-3-12(8-18-16)9-19-17(22)13-4-5-14-15(7-13)21-10-20-14/h3,6,8,10-11,13H,4-5,7,9H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRFYVHDBWOCFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)CNC(=O)C2CCC3=C(C2)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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